molecular formula C9H5BrN2 B1352206 5-Bromo-3-cyanoindole CAS No. 90271-86-6

5-Bromo-3-cyanoindole

Cat. No. B1352206
Key on ui cas rn: 90271-86-6
M. Wt: 221.05 g/mol
InChI Key: ZPUQCVKBNRGSAP-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

Hydroxylamine hydrochloride (4.5 g, 66 mmol) is add to a mixture of 5-bromoindole-3-carbaldehyde (14.7 g, 66 mmol, reference example 74) and methanol (100 mL). After 1 hour toluene (80 mL) and THF (30 mL) are added and the reaction concentrated. Additional toluene (80 mL) is added and the reaction is azeotroped again. The mixture is dissolved in toluene (200 mL) and thionyl chloride (12 mL, 165 mmol) added causing a mild exotherm. The reaction is placed in a 70° C. bath and heated for 45 minutes. The reaction is then cooled and azeotroped with a mixture of CH2Cl2 and THF. The crude reaction mixture is dissolved in a mixture of methanol and CH2Cl2, adsorbed to silica gel and extracted with CH2Cl2 to provide 11.4 g of 5-bromoindole-3-carbonitrile. An analytically pure sample is obtained by recrystallization from toluene: (reddish needles) m.p. 189-191; 1H NMR (300 MHz, DMSO-d6) d 12.38 (bs, 1H), 8.30 (d, J=3.0 Hz, 1H), 7.79 (d, J=1.5 Hz, 1H), 7.52 (d, J=8.6 Hz, 1H), 7.40 (dd, J=8.6, 1.6 Hz, 1H); MS (EI) m/z 220 (M+, Br).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[Br:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[C:8]2[CH:14]=O.C1(C)C=CC=CC=1.S(Cl)(Cl)=O>CO.C(Cl)Cl.C1COCC1>[Br:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[C:8]2[C:14]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
14.7 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction concentrated
ADDITION
Type
ADDITION
Details
Additional toluene (80 mL) is added
CUSTOM
Type
CUSTOM
Details
the reaction is azeotroped again
DISSOLUTION
Type
DISSOLUTION
Details
The mixture is dissolved in toluene (200 mL)
CUSTOM
Type
CUSTOM
Details
is placed in a 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled
CUSTOM
Type
CUSTOM
Details
azeotroped with a mixture of CH2Cl2 and THF
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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